molecular formula C5H6F3N3 B1396697 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine CAS No. 899899-13-9

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Cat. No. B1396697
M. Wt: 165.12 g/mol
InChI Key: GZOALQBFRPTQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine” is likely a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties . They can improve the activity of drugs and have become a hot topic for many researchers.


Synthesis Analysis

While specific synthesis methods for “1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine” were not found, related compounds are typically synthesized by reacting trifluoroethanol with other reagents . For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids .


Molecular Structure Analysis

The molecular structure of “1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring with a trifluoroethyl group attached. The trifluoroethyl group could potentially enhance the compound’s properties, making it useful in various applications .


Chemical Reactions Analysis

Trifluoroethyl compounds can participate in various chemical reactions. For instance, 2,2,2-Trifluoroethyl vinyl ether, an inhaled drug, was prepared by the reaction of trifluoroethanol with acetylene .


Physical And Chemical Properties Analysis

Trifluoroethyl compounds typically have unique physical and chemical properties. For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a clear liquid with a boiling point of 92 °C and is miscible with many polar organic solvents .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine is a member of the pyrazole derivatives, compounds known for their versatile applications in the field of medicinal and material chemistry. Researchers have focused on the synthesis and characterization of various pyrazole derivatives, examining their structural properties and potential bioactivities. For instance, Titi et al. (2020) synthesized and characterized different pyrazole derivatives, studying their crystal structures and theoretical physical and chemical properties. These derivatives showed potential biological activities against breast cancer and microbes, indicating the pharmacological relevance of such compounds (Titi et al., 2020).

Applications in Drug Discovery

The structural versatility and the presence of the trifluoroethyl group in pyrazole derivatives make them promising candidates for drug discovery. Yu et al. (2013) developed a solvent-free synthesis method for creating a library of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, highlighting the method's efficiency and environmental friendliness. These compounds were recognized as potential candidates for drug discovery, showcasing the significance of pyrazole derivatives in the pharmaceutical sector (Yu et al., 2013).

Potential in Material Science

Apart from their bioactive properties, pyrazole derivatives are also explored for their applications in material science. Shelkovnikov et al. (2019) synthesized formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles and investigated their use as donor building blocks in the synthesis of donor–acceptor dyes. These dyes exhibited potential as chromophores for nonlinear electro-optics, demonstrating the material science applications of pyrazole derivatives (Shelkovnikov et al., 2019).

Catalytic Applications

In the realm of catalysis, Matiwane et al. (2020) explored the use of pyrazolyl compounds in the synthesis of zinc(II) carboxylate complexes. These complexes were successfully utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study underscored the potential of pyrazole derivatives in catalytic applications, contributing to the development of sustainable and eco-friendly polymer materials (Matiwane et al., 2020).

Safety And Hazards

Safety data sheets for related compounds suggest that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated compounds are becoming increasingly important in various fields, including pharmaceuticals and materials science . Their unique properties make them valuable for future research and development.

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOALQBFRPTQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Citations

For This Compound
1
Citations
SH Sharma - 2021 - digitalcommons.unmc.edu
The G protein regulated inwardly rectifying potassium channels (GIRK) are a family of inwardly rectifying potassium channels and are key effectors in signaling pathways. GIRK 1/2 …
Number of citations: 0 digitalcommons.unmc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.